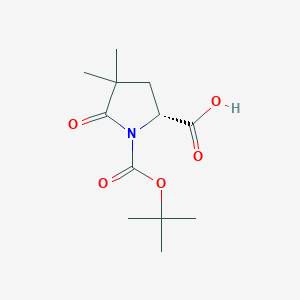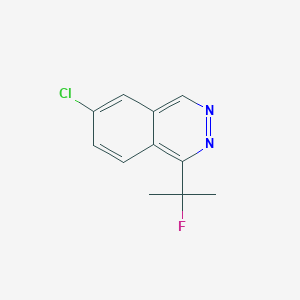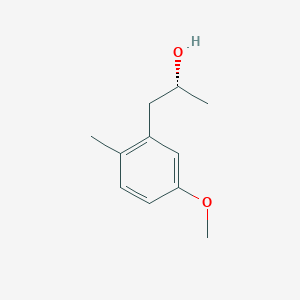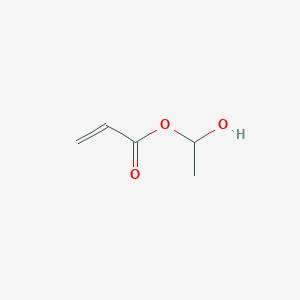
6-(2-Iodo-5-oxazolyl)isoquinoline
Vue d'ensemble
Description
6-(2-Iodo-5-oxazolyl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and oxazole Isoquinoline is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodo-5-oxazolyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst, which offers an efficient method for the synthesis of substituted isoquinolines . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Iodo-5-oxazolyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peracetic acid to form N-oxides.
Reduction: Mild reduction with tin and hydrochloric acid yields tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the isoquinoline ring, such as C-5 and C-8.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: N-oxides and pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline and decahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
Applications De Recherche Scientifique
6-(2-Iodo-5-oxazolyl)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential inhibitor of thymidine phosphorylase, which is involved in cancer therapy.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals due to its unique structural features.
Mécanisme D'action
The mechanism of action of 6-(2-Iodo-5-oxazolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of thymidine phosphorylase, it can impede the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphates, thereby affecting DNA replication and tumor growth . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar reactivity.
Uniqueness
6-(2-Iodo-5-oxazolyl)isoquinoline is unique due to the presence of both isoquinoline and oxazole moieties in its structure, along with the iodine atom at the 2-position of the oxazole ring
Propriétés
Numéro CAS |
1105709-95-2 |
|---|---|
Formule moléculaire |
C12H7IN2O |
Poids moléculaire |
322.10 g/mol |
Nom IUPAC |
2-iodo-5-isoquinolin-6-yl-1,3-oxazole |
InChI |
InChI=1S/C12H7IN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H |
Clé InChI |
YOAWTJNIZFAUAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)






